4-Bromo-3-fluoro-1-methyl-1H-pyrazole is a halogenated heterocyclic compound used as a key intermediate in the synthesis of complex organic molecules. The strategic placement of both a bromo and a fluoro substituent on the pyrazole core makes it a specialized precursor, particularly in the development of modern agrochemicals such as fungicides. The bromine atom at the 4-position serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the fluorine atom at the 3-position is crucial for modulating the electronic properties and, consequently, the biological activity and metabolic stability of the final target compounds.
Substituting 4-Bromo-3-fluoro-1-methyl-1H-pyrazole with simpler, non-fluorinated analogs like 4-Bromo-1-methyl-1H-pyrazole is often unviable for its intended high-value applications. The 3-fluoro substituent is not an incidental feature; it is a critical design element engineered to enhance the performance of the final active ingredient. Its strong electron-withdrawing nature fundamentally alters the reactivity of the pyrazole ring and is essential for achieving the desired biological efficacy and metabolic profile in target molecules, such as patented succinate dehydrogenase inhibitor (SDHI) fungicides. Using a non-fluorinated analog would result in the synthesis of a different, likely less effective, and non-patented compound, failing to meet the specific structural and performance requirements of established industrial synthesis programs.
International patents for a class of highly active succinate dehydrogenase inhibitor (SDHI) fungicides, such as those related to Benzovindiflupyr, explicitly define 4-Bromo-3-fluoro-1-methyl-1H-pyrazole as the required starting material for the pyrazole carboxamide core. The claims and synthetic examples in these patents are predicated on the presence of the 3-fluoro substituent, which is critical to the biological activity of the final molecule. Substitution with the non-fluorinated analog, 4-bromo-1-methyl-1H-pyrazole, would produce a molecule outside the scope of these patents and with predictably different fungicidal efficacy.
| Evidence Dimension | Structural Requirement in Patent Claims |
| Target Compound Data | Mandated as the key intermediate in synthetic routes to produce specific patented fungicides. |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrazole (non-fluorinated analog) is not specified and would produce a different, non-claimed final product. |
| Quantified Difference | Qualitative but absolute: The presence of the 3-fluoro group is a binary requirement (100% vs 0%) for synthesizing the patented active ingredient. |
| Conditions | As described in the synthesis of pyrazole carboxamide fungicides in patents from major agrochemical companies. |
For manufacturers targeting these specific high-performance fungicides, there is no viable substitute; procurement of this exact CAS number is mandatory to operate within the patent landscape and achieve the desired product.
The incorporation of fluorine into bioactive molecules is a well-established strategy in agrochemical and pharmaceutical design to enhance metabolic stability and tune lipophilicity, which can improve transport to the target site. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen at the 3-position of the pyrazole ring with fluorine blocks a potential site of metabolism, a key consideration in designing active ingredients with longer half-lives and greater field performance. While a direct comparative study on this specific molecule is not available, the principle is a foundational driver for procuring fluorinated building blocks.
| Evidence Dimension | Bond Dissociation Energy (BDE) |
| Target Compound Data | C-F bond BDE: ~115 kcal/mol |
| Comparator Or Baseline | C-H bond BDE at the same position: ~103 kcal/mol |
| Quantified Difference | The C-F bond is ~12% stronger, rendering it significantly more resistant to metabolic cleavage. |
| Conditions | General bond dissociation energies applicable to metabolic stability assessment. |
Procuring the 3-fluoro variant is a deliberate choice to build enhanced metabolic stability into the final product, a critical attribute for developing effective and long-lasting agrochemicals or pharmaceuticals.
The utility of a building block is heavily dependent on its performance in common, scalable reactions. 4-Bromo-3-fluoro-1-methyl-1H-pyrazole has been successfully used in Suzuki cross-coupling reactions, a cornerstone of modern C-C bond formation. For instance, patent literature demonstrates its use as a substrate to produce a key downstream intermediate, achieving an 81% yield. This contrasts with the often variable and lower yields that can be encountered with less-defined or alternative heterocyclic precursors, which may require extensive optimization. Using this high-purity, validated precursor de-risks process development and ensures reproducible, high-yielding outcomes in established synthetic routes.
| Evidence Dimension | Reaction Yield in Suzuki Coupling |
| Target Compound Data | 81% isolated yield for a specific downstream coupling product. |
| Comparator Or Baseline | Typical Suzuki coupling yields for bromopyrazoles can range widely (e.g., 61-86% under optimized conditions for simpler systems), but using an unvalidated precursor introduces significant process uncertainty. |
| Quantified Difference | Provides a validated, high-yield benchmark (81%) for a complex, multi-functionalized product. |
| Conditions | Suzuki coupling with a boronic acid derivative, Pd(dppf)Cl2 catalyst, and Na2CO3 base in a dioxane/water mixture. |
This demonstrated high performance in a critical, scalable chemical transformation provides process chemists and production managers with confidence in achieving high-throughput and reproducible results, minimizing costly optimization and batch failures.
The primary and most validated application is in the multi-step synthesis of specific, high-performance pyrazole carboxamide fungicides. Its structure is non-negotiable for producing active ingredients like Benzovindiflupyr and related compounds, where the 3-fluoro group is essential for potent inhibition of the target enzyme.
In drug discovery programs, this compound serves as a valuable starting point for creating novel compounds. The 3-fluoro group can be used to block a site of metabolic attack, potentially improving the pharmacokinetic profile of a drug candidate compared to its non-fluorinated counterpart.
Leveraging the bromine at the 4-position for reliable Suzuki coupling, this compound is an excellent choice for research programs aiming to build libraries of 4-aryl or 4-heteroaryl pyrazoles. The consistent high yields in this key transformation enable efficient and predictable production of diverse analogs for screening and structure-activity relationship (SAR) studies.